2-Chloro-4-pyrrol-1-ylpyrimidine
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Overview
Description
2-Chloro-4-pyrrol-1-ylpyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a chlorine atom at the second position and a pyrrole ring at the fourth position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-pyrrol-1-ylpyrimidine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-chloropyrimidine with pyrrole under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and microwave-assisted synthesis to enhance reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-4-pyrrol-1-ylpyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The pyrrole ring can be oxidized or reduced under specific conditions.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, thiols, and alcohols, often in the presence of a base like sodium hydride or potassium carbonate.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield 2-amino-4-pyrrol-1-ylpyrimidine .
Scientific Research Applications
2-Chloro-4-pyrrol-1-ylpyrimidine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor modulators.
Medicine: The compound is investigated for its potential as an anticancer, antiviral, and antimicrobial agent.
Industry: It is used in the development of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 2-Chloro-4-pyrrol-1-ylpyrimidine involves its interaction with specific molecular targets. For instance, it can bind to DNA or proteins, leading to the inhibition of enzymatic activity or modulation of receptor functions. The exact pathways depend on the specific biological context and the nature of the target .
Comparison with Similar Compounds
2-Chloro-4-aminopyrimidine: Similar in structure but with an amino group instead of a pyrrole ring.
4-Pyrrol-1-ylpyrimidine: Lacks the chlorine atom at the second position.
2-Chloro-4-methylpyrimidine: Features a methyl group instead of a pyrrole ring
Uniqueness: 2-Chloro-4-pyrrol-1-ylpyrimidine is unique due to the presence of both a chlorine atom and a pyrrole ring, which confer distinct chemical reactivity and biological activity. This combination allows for versatile applications in various fields of research and industry .
Properties
Molecular Formula |
C8H6ClN3 |
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Molecular Weight |
179.60 g/mol |
IUPAC Name |
2-chloro-4-pyrrol-1-ylpyrimidine |
InChI |
InChI=1S/C8H6ClN3/c9-8-10-4-3-7(11-8)12-5-1-2-6-12/h1-6H |
InChI Key |
WJYMFGUHGQLNFQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(C=C1)C2=NC(=NC=C2)Cl |
Origin of Product |
United States |
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